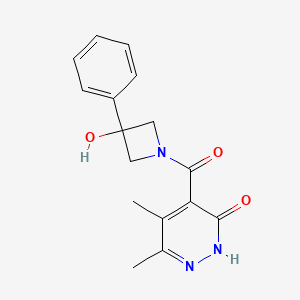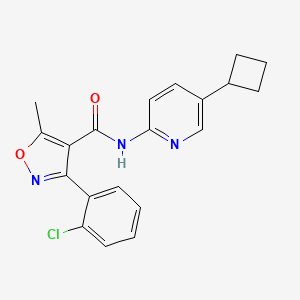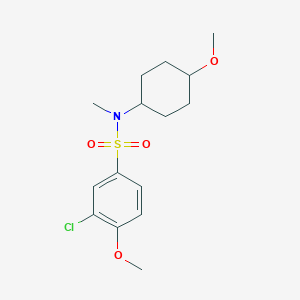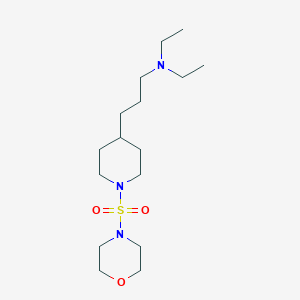![molecular formula C14H17FN4O3 B6967282 N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6967282.png)
N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17FN4O3 and its molecular weight is 308.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis involves multi-step organic reactions. Initially, the 1,4-dihydroxybutan-2-amine undergoes a reaction with 4-fluorophenyl isocyanate to form an intermediate product. This is followed by cyclization with 5-methyl-1,2,4-triazole-3-carboxylic acid under specific reaction conditions, such as temperature control and solvent selection, to ensure high yield and purity.
Industrial Production Methods: Scaling up this synthesis for industrial purposes requires optimization of each step. Continuous flow reactors and process intensification techniques are often employed to enhance efficiency, reduce reaction times, and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: This compound can undergo oxidation, reduction, and substitution reactions. Oxidation at the dihydroxybutan segment can lead to the formation of diketones, while reduction could result in the formation of corresponding alcohol derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents such as NaBH₄, and various nucleophiles for substitution reactions. Conditions are usually mild to moderate in temperature and can involve solvents like dichloromethane or methanol.
Major Products Formed: Major products from these reactions include oxidized diketones, reduced alcohols, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is used in studying reaction mechanisms and developing new synthetic pathways.
Biology: Its biological relevance includes exploring its interaction with enzymes and proteins, potentially leading to novel inhibitors or activators.
Medicine: Research focuses on its pharmacological properties, investigating its potential as a therapeutic agent for various diseases due to its presumed biological activity.
Industry: In the industrial context, this compound can be used in material science for developing new polymers or as a catalyst in chemical processes.
Mecanismo De Acción
Molecular Targets and Pathways Involved: The compound exerts its effects by interacting with specific biological targets, such as enzymes or receptors, altering their function. This can include inhibition of enzyme activity or modulation of receptor pathways, depending on its binding affinity and structural compatibility.
Biochemical Pathways: Detailed studies suggest involvement in pathways related to cellular metabolism or signal transduction, where its presence can significantly alter normal cellular functions, leading to therapeutic or research implications.
Comparación Con Compuestos Similares
N-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
N-(4-fluorophenyl)-1,2,4-triazole-3-carboxamide
1-(4-fluorophenyl)-5-methyl-1,2,4-triazole
Conclusion
The compound "N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide" is a significant entity in the realm of synthetic chemistry and biological research. Its preparation, chemical reactivity, and wide array of applications underscore its importance and versatility in scientific exploration.
Hope you find this comprehensive! Anything more you need?
Propiedades
IUPAC Name |
N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3/c1-9-16-13(14(22)17-11(8-21)6-7-20)18-19(9)12-4-2-10(15)3-5-12/h2-5,11,20-21H,6-8H2,1H3,(H,17,22)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVECBWKZQGBMJZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC(CCO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)N[C@@H](CCO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methylfuro[3,2-b]pyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6967211.png)

![[3-[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]oxolan-3-yl]methanol](/img/structure/B6967215.png)
![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6967218.png)

![1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B6967224.png)

![N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6967239.png)
![N-(3-ethoxycyclobutyl)-3-[(4-ethoxyphenyl)sulfamoyl]-N-methylbenzamide](/img/structure/B6967242.png)
![Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate](/img/structure/B6967245.png)
![Methyl 5-[[1-(3,3-dimethylbutanoyl)pyrrolidine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B6967253.png)
![[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-[(2S)-oxolan-2-yl]methanone](/img/structure/B6967260.png)
![5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B6967290.png)
